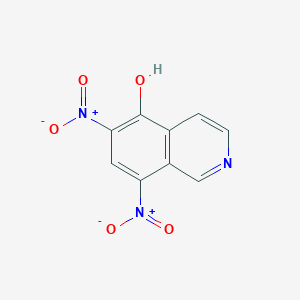
6,8-Dinitroisoquinolin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dinitroisoquinolin-5-ol is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids. The compound this compound is characterized by the presence of two nitro groups at positions 6 and 8, and a hydroxyl group at position 5 on the isoquinoline ring. This unique structure imparts specific chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dinitroisoquinolin-5-ol typically involves the nitration of isoquinolin-5-ol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of nitronium ions, which then attack the isoquinoline ring at the 6 and 8 positions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available isoquinoline. The process includes:
Nitration: Using a nitrating mixture of nitric acid and sulfuric acid.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
6,8-Dinitroisoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Electrophilic reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of 6,8-Dinitroisoquinolin-5-one.
Reduction: Formation of 6,8-Diaminoisoquinolin-5-ol.
Substitution: Formation of halogenated derivatives like 6,8-Dinitro-5-bromoisoquinolin-5-ol.
科学的研究の応用
6,8-Dinitroisoquinolin-5-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 6,8-Dinitroisoquinolin-5-ol involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components. The hydroxyl group can form hydrogen bonds with target proteins, affecting their function. The compound may also act as an inhibitor of specific enzymes by binding to their active sites.
類似化合物との比較
Similar Compounds
6,8-Diaminoisoquinolin-5-ol: Similar structure but with amino groups instead of nitro groups.
6,8-Dinitroquinolin-5-ol: Similar structure but with a quinoline ring instead of an isoquinoline ring.
5-Nitroisoquinolin-8-ol: Similar structure but with a single nitro group.
Uniqueness
6,8-Dinitroisoquinolin-5-ol is unique due to the presence of two nitro groups and a hydroxyl group on the isoquinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
90909-09-4 |
|---|---|
分子式 |
C9H5N3O5 |
分子量 |
235.15 g/mol |
IUPAC名 |
6,8-dinitroisoquinolin-5-ol |
InChI |
InChI=1S/C9H5N3O5/c13-9-5-1-2-10-4-6(5)7(11(14)15)3-8(9)12(16)17/h1-4,13H |
InChIキー |
AQQONPOXAJIFKF-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC2=C1C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


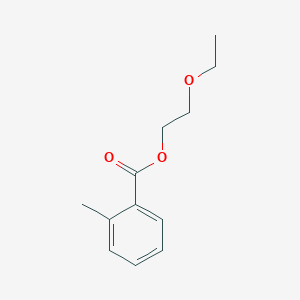
![[6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate](/img/structure/B14359407.png)

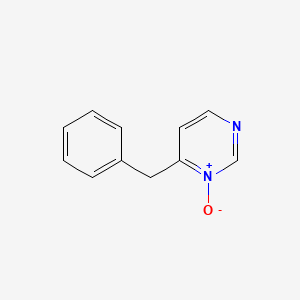
![N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14359428.png)
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one](/img/structure/B14359440.png)
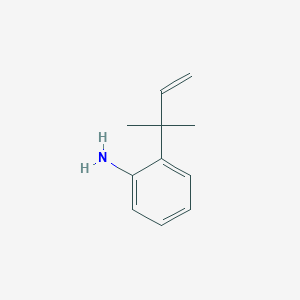
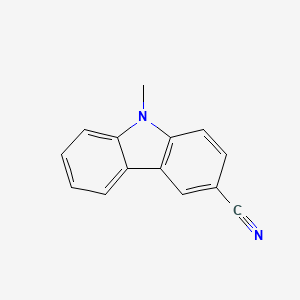
![Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate](/img/structure/B14359481.png)
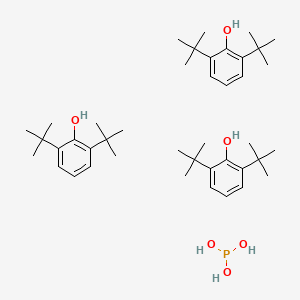
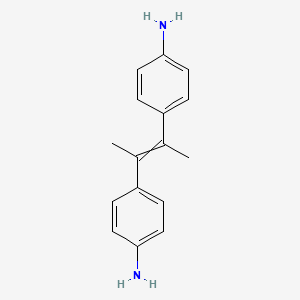
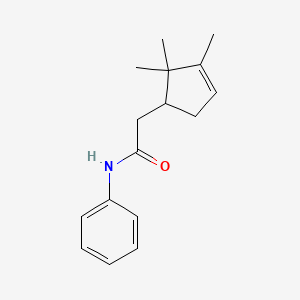
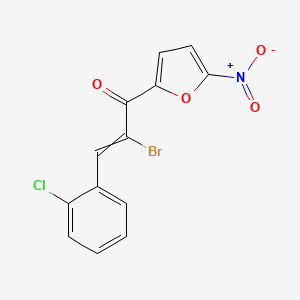
![(5-{[2-(3-Chlorophenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359502.png)
